2,6-Dioxocyclohexanecarbonitrile
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Overview
Description
2,6-Dioxocyclohexanecarbonitrile is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol It is characterized by a cyclohexane ring with two oxo groups at positions 2 and 6, and a nitrile group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxocyclohexanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexane-1,3-dione with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2,6-Dioxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dioxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: Similar structure but lacks the nitrile group.
2,6-Dioxocyclohexanecarboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
2,6-Dioxocyclohexanemethanol: Similar structure with a hydroxyl group instead of a nitrile group.
Uniqueness: 2,6-Dioxocyclohexanecarbonitrile is unique due to the presence of both oxo groups and a nitrile group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2,6-dioxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSUSVSHXVOWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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